Genistine;Genistoside;Genistein 7-O--D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Genistin is a naturally occurring isoflavonoid glycoside predominantly found in soybeans and other soy-based foods . It is the 7-O-glycoside of genistein, a highly biologically active isoflavonoid . Genistin is known for its numerous beneficial pharmacological actions, including antioxidant, antiapoptotic, antiobesity, hepatoprotective, neuroprotective, and antimicrobial activities . It is particularly noted for its phytoestrogenic effects, making it advantageous for women’s health, especially in the treatment of postmenopausal symptoms, osteoporosis, and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Genistin can be synthesized through various methods, including chemical synthesis and biotransformation. One common synthetic route involves the glycosylation of genistein. This process typically requires the use of glycosyl donors and catalysts under specific reaction conditions . For example, the Suzuki–Miyaura coupling reaction of 3-iodochromone with suitable boronic acids or aryl boronic esters has been used to synthesize genistein and its analogs .
Industrial Production Methods
Industrial production of genistin often involves the extraction and purification from natural sources, primarily soybeans. The process includes steps such as solvent extraction, filtration, and crystallization to isolate and purify genistin . Additionally, biotransformation methods using immobilized enzymes in bioreactors have been developed to enhance the efficiency and yield of genistin production .
Chemical Reactions Analysis
Types of Reactions
Genistin undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. Hydrolysis of genistin results in the release of genistein, the aglycone form, which is more biologically active . Oxidation reactions can modify the structure of genistin, potentially altering its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions involving genistin include acids and bases for hydrolysis, oxidizing agents for oxidation reactions, and glycosyl donors for glycosylation . Reaction conditions such as temperature, pH, and solvent choice are critical in determining the efficiency and outcome of these reactions .
Major Products Formed
The major product formed from the hydrolysis of genistin is genistein . Oxidation reactions can lead to various oxidized derivatives of genistin, which may have different biological activities .
Scientific Research Applications
Genistin has a wide range of scientific research applications across various fields:
Mechanism of Action
Genistin exerts its effects through various molecular targets and pathways. It acts as a phytoestrogen, binding to estrogen receptors and modulating the transcription of estrogen-responsive genes . This interaction can influence cell growth, differentiation, and apoptosis . Additionally, genistin inhibits protein-tyrosine kinase and topoisomerase-II activities, which are involved in cell proliferation and DNA replication . These mechanisms contribute to its anticancer and cardioprotective effects .
Comparison with Similar Compounds
Genistin is structurally similar to other isoflavonoid glycosides such as daidzin and glycitin . These compounds share similar biological activities, including antioxidant and phytoestrogenic effects . genistin is unique in its specific glycosylation pattern and its potent effects on certain health conditions, such as postmenopausal symptoms and certain types of cancer . The similar compounds include:
Properties
Molecular Formula |
C21H26O10 |
---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
5-hydroxy-3-(4-hydroxyphenyl)-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C21H26O10/c22-7-15-18(26)19(27)20(28)21(31-15)30-11-5-13(24)16-14(6-11)29-8-12(17(16)25)9-1-3-10(23)4-2-9/h1-4,8,11,13-16,18-24,26-28H,5-7H2/t11?,13?,14?,15-,16?,18-,19+,20-,21-/m1/s1 |
InChI Key |
KYWPBYJWHHXUPK-UBNQJROYSA-N |
Isomeric SMILES |
C1C(CC2C(C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
C1C(CC2C(C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.